molecular formula C13H12N2O3S B14359722 Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- CAS No. 90579-02-5

Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-

Cat. No.: B14359722
CAS No.: 90579-02-5
M. Wt: 276.31 g/mol
InChI Key: IBBXPWKHQZNFQH-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is an organosulfur compound with a complex structure that includes aromatic rings, a sulfonic acid group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- typically involves the reaction of benzenesulfonic acid with phenylmethylenehydrazine. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol to facilitate the reaction. The process may require heating to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- may involve large-scale sulfonation processes where benzene is treated with sulfur trioxide and fuming sulfuric acid to form benzenesulfonic acid. This intermediate is then reacted with phenylmethylenehydrazine under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- involves its interaction with molecular targets through its sulfonic acid and hydrazone groups. These functional groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • 4-Methylbenzenesulfonic acid
  • Sulfanilic acid

Uniqueness

Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acids

Properties

CAS No.

90579-02-5

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

4-(2-benzylidenehydrazinyl)benzenesulfonic acid

InChI

InChI=1S/C13H12N2O3S/c16-19(17,18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H,(H,16,17,18)

InChI Key

IBBXPWKHQZNFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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